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molecular formula C10H10N2 B2737485 N-methylquinolin-6-amine CAS No. 83407-38-9

N-methylquinolin-6-amine

Cat. No. B2737485
M. Wt: 158.204
InChI Key: XXTCHBBZIBFUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858784B2

Procedure details

Following general procedure A, a mixture of 6-chloroquinoline (164 mg, 1.0 mmol), 2M methylamine (1 mL, 2.0 mmol), NaOt-Bu (120 mg, 1.2 mmol), BrettPhos precatalyst 10 (8 mg, 0.01 mmol), and t-BuOH (1 mL) was stirred at room temperature for 17 h. The crude product was purified via column chromatography (99:1 to 97:3 CH2Cl2/MeOH gradient) to provide the title compound as a yellow oil (150 mg, 95%). 1H NMR (400 MHz, CDCl3) δ: 8.62 (dd, J=4.2, 1.7 Hz, 1H), 7.94 (d, J=8.3 Hz, 1H), 7.88 (d, J=9.1 Hz, 1H), 7.26 (dd, J=8.3, 4.2 Hz, 1H), 7.09 (dd, J=9.1, 2.6 Hz, 1H), 6.68 (d, J=2.6 Hz, 1H), 4.19 (bs, 1H), 2.93 (s, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ: 147.4, 146.1, 143.3, 133.9, 130.3, 130.2, 121.5, 102.4, 30.8 ppm.
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[CH3:12][NH2:13].CC([O-])(C)C.[Na+]>CC(C1C=C(C(C)C)C(C2C(P(C3CCCCC3)C3CCCCC3)=C(OC)C=CC=2OC)=C(C(C)C)C=1)C.C1C=[C-]C(CCN)=CC=1.Cl[Pd+].CC(O)(C)C>[CH3:12][NH:13][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
164 mg
Type
reactant
Smiles
ClC=1C=C2C=CC=NC2=CC1
Name
Quantity
1 mL
Type
reactant
Smiles
CN
Name
Quantity
120 mg
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
8 mg
Type
catalyst
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
Name
Quantity
1 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified via column chromatography (99:1 to 97:3 CH2Cl2/MeOH gradient)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CNC=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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